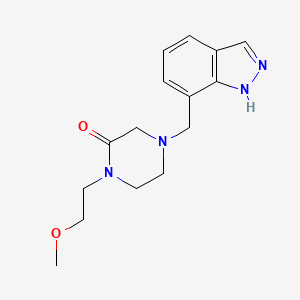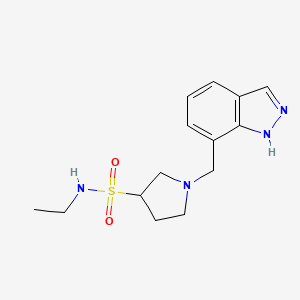
4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one, also known as INDY, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. INDY is a piperazine derivative that contains an indazole moiety and a methoxyethyl group. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of 4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one is not fully understood, but it is believed to act as a serotonin receptor antagonist. Serotonin is a neurotransmitter that plays a role in various physiological processes, including mood, appetite, and sleep. By blocking the action of serotonin, this compound may affect these processes and have potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the modulation of serotonin receptor activity. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to modulate the activity of serotonin receptors, which may affect mood, appetite, and sleep.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one in lab experiments is its selective serotonin receptor antagonism, which allows for the study of the role of serotonin in various physiological processes. Another advantage is its potential use as a scaffold for the development of new compounds with different pharmacological properties. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one, including the development of new compounds based on its scaffold, the study of its potential therapeutic effects in various diseases, and the exploration of its mechanism of action. In addition, the use of this compound in combination with other drugs may lead to synergistic effects and improve its therapeutic potential.
Synthesemethoden
4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one can be synthesized using different methods, including the reaction of 7-chloromethyl-1H-indazole with 1-(2-methoxyethyl)piperazine in the presence of a base, such as potassium carbonate. Another method involves the reaction of 7-bromomethyl-1H-indazole with 1-(2-methoxyethyl)piperazine in the presence of a palladium catalyst. Both methods result in the formation of this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one has been studied for its potential use in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a selective serotonin receptor antagonist, which can be used to study the role of serotonin in the brain. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anti-cancer drugs. In drug discovery, this compound has been used as a scaffold for the development of new compounds with different pharmacological properties.
Eigenschaften
IUPAC Name |
4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-21-8-7-19-6-5-18(11-14(19)20)10-13-4-2-3-12-9-16-17-15(12)13/h2-4,9H,5-8,10-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNJCPBRWDMIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1=O)CC2=CC=CC3=C2NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-methoxy-N-[2-(1-methylimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B7647348.png)

![1-Methyl-4-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-2,3-dihydroquinoxaline](/img/structure/B7647363.png)

![1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one](/img/structure/B7647378.png)
![2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7647379.png)
![4-[(1-Ethylbenzimidazol-2-yl)methyl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7647385.png)

![N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7647391.png)
![3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B7647399.png)
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide](/img/structure/B7647403.png)
![[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)
![1-[2-(Oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B7647432.png)
